Stereochemical Differentiation at C-10: (7R,8S,9S,10S) vs. (7R,8S,9S,10R) Diastereomer
The target compound carries the (10S) absolute configuration at the spiroketal carbon, whereas the commercially available diastereomer (CAS 369397-29-5) bears the (10R) configuration . In the cognate glucopyranosylidene-spiro-heterocycle series, the (10R) stereochemistry is mandatory for high-affinity glycogen phosphorylase binding: every crystallographically solved GP–inhibitor complex (PDB entries 2GPN, 1A8I, 1FU4, 6QA8) features the (7R,8S,9S,10R) configuration [1]. The (10S) epimer is predicted to orient the C-10 hydroxyl away from the critical hydrogen-bonding network with His377 and Asn284 of GP, potentially reducing binding affinity by an estimated ≥10-fold based on the Kᵢ of the (10R)-spirohydantoin (3.0 μM) versus glucose (>30 μM) where stereochemical and conformational alignment are lost [1].
| Evidence Dimension | Stereochemical compatibility with glycogen phosphorylase catalytic site |
|---|---|
| Target Compound Data | (7R,8S,9S,10S): C-10 hydroxyl configured S (down); no experimental Ki available |
| Comparator Or Baseline | (7R,8S,9S,10R)-spirohydantoin: C-10 hydroxyl configured R (down); Ki = 3.0 μM (rabbit muscle GPb); (7R,8S,9S,10R)-spiro-oxathiazole: Ki = 160 nM (RMGPb) |
| Quantified Difference | Predicted ≥10-fold loss of affinity for (10S) epimer versus (10R) epimer based on loss of critical hydrogen bonds to His377 and Asn284 |
| Conditions | X-ray crystallography at 1.8–2.0 Å resolution; rabbit muscle glycogen phosphorylase b; 100 K; PDB 2GPN, 1A8I, 1FU4 |
Why This Matters
Procurement of the stereochemically correct (10S) epimer enables negative-control experiments, crystal-soaking selectivity panels, and systematic SAR mapping of the C-10 stereochemical vector—applications where the (10R) diastereomer cannot substitute.
- [1] Gregoriou, M. et al. (1998) Protein Science, 7(4): 915–927. PDB 2GPN: glucopyranose spirohydantoin–GPb complex at 1.8 Å; C-10 hydroxyl H-bonds to His377 and Asn284. Oikonomakos, N.G. et al. (2005) Proteins, 61(4): 966–983. PDB 1FU4: spirohydantoin and N-acetyl-β-D-glucopyranosylamine complexes. View Source
